molecular formula C22H21ClN2O2 B11346119 2-(2-chlorophenoxy)-N-(4-ethylbenzyl)-N-(pyridin-2-yl)acetamide

2-(2-chlorophenoxy)-N-(4-ethylbenzyl)-N-(pyridin-2-yl)acetamide

Cat. No.: B11346119
M. Wt: 380.9 g/mol
InChI Key: ROACSQCBUMKZTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenoxy)-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group, an ethylphenyl group, and a pyridinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)acetamide typically involves multiple steps. One common method starts with the preparation of 2-chlorophenol, which is then reacted with 2-chloroacetyl chloride to form 2-(2-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 4-ethylbenzylamine and 2-aminopyridine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-Chlorophenoxy)-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)acetamide
  • 2-(2-Chlorophenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)acetamide
  • 2-(2-Chlorophenoxy)-N-[(4-ethylphenyl)methyl]-N-(pyridin-3-yl)acetamide

Uniqueness

2-(2-Chlorophenoxy)-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H21ClN2O2

Molecular Weight

380.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[(4-ethylphenyl)methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H21ClN2O2/c1-2-17-10-12-18(13-11-17)15-25(21-9-5-6-14-24-21)22(26)16-27-20-8-4-3-7-19(20)23/h3-14H,2,15-16H2,1H3

InChI Key

ROACSQCBUMKZTH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

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